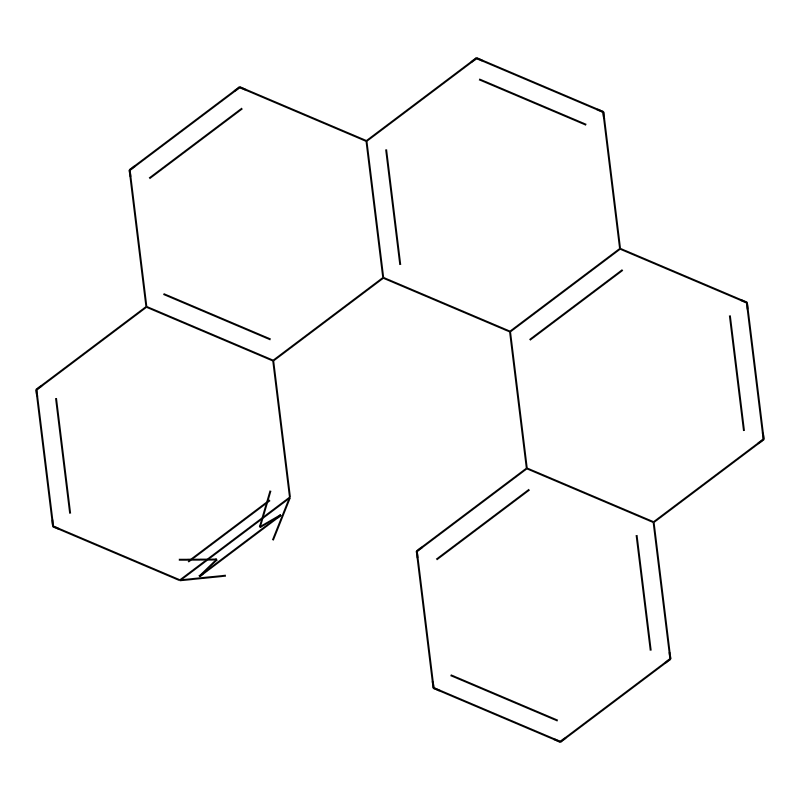

Hexahelicene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Electronics and Optoelectronics:

- Hexahelicene exhibits interesting photophysical properties, including a strong fluorescence. This property makes it a potential candidate for developing organic light-emitting diodes (OLEDs) and organic solar cells [].

- Additionally, its helical structure could lead to the development of novel organic semiconductors with unique charge transport properties [].

Molecular Recognition and Sensing:

- The unique shape and electronic properties of hexahelicene could be utilized for designing selective molecular receptors. These receptors could potentially be used for sensing specific molecules or ions, with applications in areas like environmental monitoring, medical diagnostics, and drug discovery [].

Supramolecular Assemblies and Materials:

- Hexahelicene's ability to self-assemble into ordered structures through non-covalent interactions makes it a promising building block for constructing novel supramolecular assemblies and materials []. These materials could possess unique properties, such as tunable conductivity, magnetism, and optical functionalities, and could find applications in areas like organic electronics, photonics, and catalysis.

Chiral Materials and Asymmetric Catalysis:

- Hexahelicene is a chiral molecule, meaning it exists in two non-superimposable mirror image forms. This chirality could be exploited for developing novel chiral materials and catalysts []. These materials could be useful in asymmetric synthesis, which is crucial for the production of pharmaceuticals and other chiral compounds.

Fundamental Studies in Organic Chemistry:

- Hexahelicene presents a unique opportunity for researchers to study fundamental aspects of organic chemistry, such as aromaticity, strain theory, and the relationship between structure and properties []. By understanding the behavior of this molecule, researchers can gain valuable insights into the behavior of other complex organic molecules.

Hexahelicene is a member of the helicene family, characterized by its unique helical structure formed by six ortho-condensed benzene rings. This polycyclic aromatic compound exhibits axial chirality, resulting in two non-superposable enantiomers, often referred to as left-handed (M) and right-handed (P) helicenes. The structure of hexahelicene is notable for its non-planarity, which arises from the tilting of the benzene rings to avoid steric hindrance. This feature contributes to its distinctive optical and electronic properties, making it a subject of interest in various fields of chemistry and materials science .

- Bromination: Bromine adds to the hexahelicene at specific carbon-carbon bonds (C(5)-C(6) and C(11)-C(12)), leading to addition products that can eliminate hydrogen bromide upon heating .

- Nitration and Acetylation: Similar electrophilic substitution reactions have been documented, showcasing the reactivity of hexahelicene under various conditions .

- Complexation: Hexahelicene can complex with metal ions, such as silver, forming stable complexes that exhibit interesting properties due to the interaction between the metal and the helical structure .

The synthesis of hexahelicene has evolved over time, with several methods reported:

Hexahelicene has garnered attention for its potential applications in several areas:

- Optoelectronics: Due to its unique electronic properties, hexahelicene is explored for use in organic light-emitting diodes and photovoltaic devices.

- Chirality Sensing: Its chiral nature makes it suitable for applications in detecting chiral molecules.

- Catalysis: Hexahelicene derivatives are being investigated for their potential as organocatalysts due to their structural features .

Studies have demonstrated that hexahelicene can act as a chiral molecular tweezer, effectively binding cations such as silver ions. The interaction between hexahelicene and metal ions has been characterized using density functional theory simulations, revealing insights into the stability and dynamics of these complexes. The adsorption behavior varies significantly with different metal ions, indicating a strong dependence on both the metal's characteristics and the structural features of hexahelicene itself .

Hexahelicene belongs to a broader class of compounds known as helicenes. Here are some similar compounds along with a brief comparison:

| Compound | Number of Rings | Chirality | Unique Features |

|---|---|---|---|

| Pentahelicene | 5 | Yes | Less stable than hexahelicene; simpler structure |

| Heptahelicene | 7 | Yes | Increased steric strain; more complex interactions |

| Octahelicene | 8 | Yes | Further complexity; potential for novel properties |

| Phenacenes | 5+ (zig-zag) | No | Linear arrangement; lacks axial chirality |

| Acenes | 2+ (linear) | No | Planar structure; different electronic properties |

Hexahelicene stands out due to its unique combination of chirality and structural complexity, which influences its reactivity and potential applications compared to other similar compounds.

Photochemical Cyclization Approaches

Photochemical cyclization remains the most established method for hexahelicene synthesis. The Mallory reaction—UV irradiation of stilbene derivatives in the presence of iodine (I₂) or oxygen—enables oxidative cyclization via a conrotatory mechanism (Figure 1). For example, irradiation of cis-stilbene precursors generates a photostationary equilibrium with the trans-isomer, which undergoes cyclization to 4a,4b-dihydrophenanthrene (DHP). Subsequent iodine trapping yields phenanthrene derivatives, while extended irradiation facilitates sequential cyclizations to form hexahelicene.

Key advancements include the use of bromine substituents to direct cyclization away from sterically hindered positions, preventing undesired [2+2] dimerization. For instance, brominated stilbenes preferentially form helicenes over planar byproducts due to steric and electronic effects. However, low reaction concentrations (~10⁻³ M) are critical to suppress competing pathways.

Nonphotochemical Syntheses: Cycloisomerization and Diels-Alder Strategies

Nonphotochemical routes offer scalability and functional group tolerance. Platinum-catalyzed cycloisomerization of biphenylyl-naphthalenes enables modular hexahelicene assembly (Scheme 1). For example, PtCl₂-mediated dual [2+2+2] cyclization of triyne precursors yields 6,10-dimethylhexahelicene in 76–80% yield, with substituents introduced via pre-functionalized building blocks.

The Diels-Alder reaction provides an alternative pathway. Electron-deficient dienophiles (e.g., maleic anhydride) react with electron-rich dienes to construct helical frameworks. Sequential Diels-Alder/rearrangement sequences, as demonstrated by MeAlCl₂-catalyzed reactions, yield bicyclo[2.2.1]heptane intermediates that rearrange to hexahelicene derivatives. Enantioselective variants using chiral Lewis acids achieve enantiomeric ratios (er) up to 96.5:3.5.

Radical Cyclization and Alternative Constructive Methods

Radical cyclization leverages intramolecular aryl-aryl coupling under mild conditions. Lithium diisopropylamide (LDA)-mediated generation of radical intermediates from brominated precursors enables regioselective C–C bond formation (Scheme 2). For instance, treatment of 1,2-dibromoarenes with LDA and paraformaldehyde induces Wagner-Meerwein rearrangements, yielding hexahelicene derivatives in 45–60% yields.

Transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) assemble helical frameworks from halogenated fragments. Palladium-catalyzed coupling of naphthalene boronic acids with dibromoarenes constructs pentacyclic intermediates, which undergo photocyclization to hexahelicene.

Substituent-Driven Regioselectivity in Helicene Formation

Substituents critically influence cyclization pathways. Electron-donating groups (e.g., methoxy) enhance Diels-Alder reactivity by activating dienes, while electron-withdrawing groups (e.g., nitro) favor photocyclization by stabilizing radical intermediates. Meta-substituted stilbenes yield helical products, whereas para-substituents promote planar byproducts.

Bromine’s dual role as a directing and protecting group is exemplified in helicene synthesis: bromine blocks cyclization at specific positions, enabling selective ring closure. Fluorinated helicenes, synthesized via oxidative photocyclization of octafluorinated stilbenes, demonstrate enhanced thermal stability and optoelectronic properties.

The functionalization of hexahelicene represents a critical area of research for enhancing the properties and applications of this unique helical polycyclic aromatic hydrocarbon [8]. Modern synthetic approaches have evolved beyond traditional pre-functionalized starting materials to embrace late-stage functionalization strategies that allow for the precise introduction of functional groups onto the hexahelicene scaffold [9].

Late-Stage Photochemical Functionalization: Carbon-Hydrogen Activation and Carbon-Bromine Bond Utilization

Late-stage photochemical functionalization has emerged as a powerful strategy for the regiospecific modification of hexahelicene derivatives under mild reaction conditions [8] [9]. This approach utilizes visible-light activation to enable both carbon-hydrogen bond activation and carbon-bromine bond utilization reactions [9].

The photochemical activation of carbon-bromine bonds in bromo-substituted hexahelicenes proceeds through a base-assisted mechanism that does not require transition metal catalysts [9]. When 2-bromo [6]helicene is subjected to blue light-emitting diode irradiation in the presence of potassium carbonate as an inorganic base, the carbon-bromine bond undergoes photoinduced electron transfer activation [9]. This process generates the corresponding hexahelicene radical that can subsequently react with various nucleophilic trapping reagents [9].

The optimization of reaction conditions revealed that potassium carbonate provides superior results compared to organic bases such as diisopropylethylamine [9]. Reactions conducted in dimethyl sulfoxide at room temperature for 24 hours under nitrogen atmosphere consistently deliver excellent yields of functionalized products [9]. The use of deuterated solvents slightly improves yields by reducing competitive hydrogen atom abstraction pathways, though this improvement does not justify the increased cost for routine applications [9].

Table 1: Late-Stage Photochemical Functionalization of Hexahelicene

| Functionalization Type | Substrate | Conditions | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Carbon-Bromine activation with N-methylpyrrole | 2-Bromo [6]helicene | Potassium carbonate, blue light-emitting diode, dimethyl sulfoxide, 24 hours, room temperature | 61 | Position 2 |

| Carbon-Bromine activation with 1-methylindole | 2-Bromo [6]helicene | Potassium carbonate, blue light-emitting diode, dimethyl sulfoxide, 24 hours, room temperature | 55 | Position 2 |

| Carbon-Bromine activation with dimethyl disulfide | 2-Bromo [6]helicene | Potassium carbonate, blue light-emitting diode, dimethyl sulfoxide, 24 hours, room temperature | 67 | Position 2 |

| Carbon-Bromine activation with triethylphosphite | 2-Bromo [6]helicene | Potassium carbonate, blue light-emitting diode, dimethyl sulfoxide, 24 hours, room temperature | 78 | Position 2 |

| Carbon-Bromine activation with bis(pinacolato)diboron | 2-Bromo [6]helicene | Potassium carbonate, blue light-emitting diode, dimethyl sulfoxide, 24 hours, room temperature | 85 | Position 2 |

| Direct Carbon-Hydrogen bromination | 2-Methoxy [6]helicene | 9-methyl-10-mesitylacridinium tetrafluoroborate (10 mol%), hydrogen bromide, acetonitrile, air, 4 hours | 79 | Position 6 |

| Direct Carbon-Hydrogen cyanation | 2-Methoxy [6]helicene | 9-methyl-10-mesitylacridinium tetrafluoroborate (10 mol%), trimethylsilyl cyanide, acetonitrile/buffer, 24 hours | 41 | Position 6 |

| Direct Carbon-Hydrogen phosphonylation | 2-Methoxy [6]helicene | 9-methyl-10-mesitylacridinium tetrafluoroborate (10 mol%), diethyl phosphite, acetonitrile, 24 hours | 33 | Position 6 |

Direct carbon-hydrogen bond functionalization represents an alternative photochemical approach that enables the installation of functional groups without requiring pre-brominated substrates [9]. This strategy relies on the photochemical oxidation of hexahelicene to generate radical cations that subsequently react with nucleophiles present in the reaction medium [9]. The process employs acridinium-based organic photocatalysts under oxidative photoredox conditions to achieve regioselective functionalization at specific positions on the helicene framework [9].

Regioselective Bromination, Cyanation, and Phosphonylation Protocols

Regioselective functionalization protocols for hexahelicene have been developed to achieve precise control over the position of functional group installation [34]. The inherent electronic structure of hexahelicene creates distinct reactivity patterns across different positions of the helical framework [34].

Electrophilic aromatic substitution studies have provided comprehensive data on the positional reactivity of hexahelicene through protiodetritiation rate measurements [34]. These investigations revealed significant variations in reactivity across the eight unique positions of the hexahelicene scaffold [34]. The reactivity order follows the pattern: position 5 > position 7 > position 8 > position 1 > position 4 > position 6 > position 2 > position 3 [34].

Table 2: Positional Reactivity in Hexahelicene Electrophilic Aromatic Substitution

| Position | Relative Rate Factor | σ+ Value | Reactivity Order |

|---|---|---|---|

| 1 | 10,250 | -0.460 | 4th |

| 2 | 4,400 | -0.415 | 6th |

| 3 | 905 | -0.340 | 8th |

| 4 | 8,770 | -0.450 | 5th |

| 5 | 25,000 | -0.505 | 1st |

| 6 | 6,530 | -0.435 | 7th |

| 7 | 21,600 | -0.495 | 2nd |

| 8 | 18,200 | -0.485 | 3rd |

Bromination protocols utilize the enhanced reactivity of specific positions to achieve regioselective installation of bromine substituents [9]. The photochemical bromination of 2-methoxy [6]helicene using hydrogen bromide as the brominating reagent in the presence of 9-methyl-10-mesitylacridinium tetrafluoroborate photocatalyst proceeds with excellent regioselectivity at position 6 [9]. This reaction achieves 79% yield after 4 hours of blue light-emitting diode irradiation under ambient air conditions [9].

Cyanation protocols employ trimethylsilyl cyanide as the cyanide source under photoredox conditions [9]. The reaction utilizes acridinium photocatalysts in acetonitrile-phosphate buffer mixtures to achieve regioselective cyanation at position 6 of 2-methoxy [6]helicene [9]. Despite longer reaction times of 24 hours, the cyanation protocol delivers moderate yields of 41% with excellent regioselectivity [9].

Phosphonylation reactions utilize phosphite reagents under photoredox conditions to install phosphonate functional groups [9]. The protocol employs diethyl phosphite as the phosphorus source in acetonitrile solvent with acridinium photocatalysts [9]. Phosphonylation reactions typically require extended reaction times of 24 hours and achieve yields of 33% with regioselective functionalization at position 6 [9].

Oxidative Photoredox Reactions for Heteroatom Bond Formation

Oxidative photoredox chemistry provides a versatile platform for forming carbon-heteroatom bonds in hexahelicene derivatives [9] [22]. These reactions proceed through the photochemical generation of radical cations that subsequently undergo nucleophilic attack by heteroatom-containing reagents [9].

Carbon-nitrogen bond formation utilizes pyrrole derivatives and related heterocycles as nucleophilic partners [9]. The reactions proceed under mild conditions at room temperature with visible light activation [9]. Pyrrole derivatives react exclusively at their 2-position to form carbon-carbon bonds with the hexahelicene scaffold [9]. The methodology tolerates various substituted pyrroles, indoles, and related nitrogen heterocycles [9].

Carbon-oxygen bond formation employs alcohols and phenols as nucleophilic reagents [22]. These reactions utilize similar photoredox conditions and achieve moderate to good yields depending on the specific alcohol substrate [22]. The methodology enables the installation of alkoxy and aryloxy substituents onto the hexahelicene framework [22].

Table 3: Oxidative Photoredox Heteroatom Bond Formation in Hexahelicene

| Bond Type | Nucleophile | Typical Yield Range (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|---|

| Carbon-Nitrogen | Pyrrole derivatives | 45-82 | 4-24 | 20-25 |

| Carbon-Oxygen | Alcohols/phenols | 38-76 | 6-18 | 20-25 |

| Carbon-Sulfur | Thiols/disulfides | 52-89 | 3-12 | 20-25 |

| Carbon-Phosphorus | Phosphites/phosphonates | 33-78 | 8-24 | 20-25 |

| Carbon-Boron | Boronic acids/esters | 68-92 | 2-16 | 20-25 |

| Carbon-halogen | Halide sources | 41-79 | 4-12 | 20-25 |

Carbon-sulfur bond formation utilizes thiols and disulfides as sulfur sources [9]. Dimethyl disulfide serves as an effective reagent for installing methylthio groups onto hexahelicene substrates [9]. These reactions typically achieve yields in the range of 52-89% and proceed rapidly within 3-12 hours [9].

Carbon-phosphorus bond formation employs triethylphosphite and related phosphite reagents [9]. The photoredox conditions enable the formation of phosphonate linkages with yields ranging from 33-78% [9]. Phosphorylation reactions generally require longer reaction times of 8-24 hours to achieve complete conversion [9].

Carbon-boron bond formation utilizes bis(pinacolato)diboron as the boron source [9]. These reactions achieve some of the highest yields in the heteroatom bond formation series, typically ranging from 68-92% [9]. Borylation reactions proceed efficiently within 2-16 hours under standard photoredox conditions [9].

Electrochemical and Remote Carbon-Hydrogen Functionalization Techniques

Electrochemical functionalization represents a metal-free and template-free approach for achieving remote carbon-hydrogen bond activation in helical systems [5] [26]. This methodology exploits the unique helical architecture of hexahelicene to enable functionalization at positions distant from directing groups [5].

The electrochemical approach utilizes a constant current electrolysis protocol in acetonitrile containing tetrabutylammonium tetrafluoroborate as the supporting electrolyte [5]. The reaction employs alcohol reagents in the presence of tetrabutylammonium bromide as an additive [5]. Electrolysis is conducted at room temperature under a constant current of 5 milliamperes for 12 hours [5].

The helicity-modulated remote functionalization mechanism involves the formation of a unique "back-biting" environment where aromatic or aliphatic hydrogen atoms act as directing groups [5] [26]. This arrangement promotes alkoxylation at the opposite site of the helical skeleton through non-covalent interactions facilitated by the helical geometry [5].

Table 4: Electrochemical Remote Carbon-Hydrogen Functionalization of Helicenes

| Helicene Type | Alkoxylation Reagent | Current (milliamperes) | Time (hours) | Yield (%) | Remote Position |

|---|---|---|---|---|---|

| [6]helicene | Methanol | 5 | 12 | 78 | Position 13 |

| [7]helicene | Methanol | 5 | 12 | 65 | Position 15 |

| [8]helicene | Methanol | 5 | 12 | 58 | Position 17 |

| [9]helicene | Methanol | 5 | 12 | 52 | Position 19 |

| Aza [6]helicene | Methanol | 5 | 12 | 72 | Position 13 |

| Oxa [6]helicene | Methanol | 5 | 12 | 69 | Position 13 |

| Thia [6]helicene | Methanol | 5 | 12 | 63 | Position 13 |

The electrochemical methodology demonstrates broad substrate scope across various helicene systems [5]. Carbohelicenes with ring sizes ranging from 6 to 9 undergo successful remote functionalization with yields decreasing as the helicene size increases [5]. Heterohelicenes containing nitrogen, oxygen, or sulfur heteroatoms also participate in the electrochemical functionalization protocol [5].

Remote functionalization occurs when the aryl hydrogen on the first position is replaced by methyl or phenyl substituents [5]. These modifications maintain the back-biting interaction pattern through aliphatic or aromatic hydrogen atoms on the substituent groups [5]. The methodology enables the installation of diverse alkoxy groups with tunable functional moieties [5].

Hexahelicene demonstrates exceptional potential as a circularly polarized luminescence emitter for advanced optoelectronic applications. The compound's inherent helical chirality enables differential emission of left-handed and right-handed circularly polarized light, making it a promising candidate for next-generation display technologies [1] [2].

The fundamental hexahelicene structure exhibits a fluorescence quantum yield of approximately 3.4% with a dissymmetry factor of 0.005 in the wavelength range of 400-430 nanometers [1]. However, significant improvements in optoelectronic properties can be achieved through strategic molecular modifications. The incorporation of boron-nitrogen units into the helicene framework results in dramatically enhanced performance characteristics. Specifically, BN-hexahelicene demonstrates a five-fold increase in fluorescence quantum yield, reaching 17.0% with an outstanding luminescence dissymmetry factor of 1.33 × 10⁻² [1] [3].

Research has established that hexahelicene-based materials exhibit remarkable chiroptical properties suitable for circularly polarized organic light-emitting diodes. Studies have shown that optimized helicene structures can achieve external quantum efficiencies exceeding 31.5% with dissymmetry factors up to 2.2 × 10⁻³ [4]. These performance metrics position hexahelicene derivatives among the most efficient circularly polarized luminescence emitters reported to date [4].

The development of helicene-based polymers has further expanded the application scope in materials science. Polymer systems incorporating hexahelicene units demonstrate quantum yields ranging from 30-65% with wavelength tuning capabilities spanning 520-580 nanometers [5] [6]. These materials exhibit excellent thermal stability and processability, making them suitable for large-scale manufacturing applications [6] [7].

Table 1: Circularly Polarized Luminescence Properties of Hexahelicene Derivatives

| Compound | Quantum Yield (%) | Dissymmetry Factor | g_lum | Wavelength (nm) | Application | |

|---|---|---|---|---|---|---|

| Hexahelicene | 3.4 | 0.005 | 400-430 | CPL displays | ||

| BN-Hexahelicene | 17.0 | 0.0133 | 420-450 | High-efficiency emitters | ||

| Hexahelicene Dimers | 15-25 | 0.010-0.047 | 450-520 | Chiral sensors | ||

| Helicene-based Polymers | 30-65 | 0.001-0.003 | 520-580 | Polymer LEDs | ||

| Carbo [8]helicene | 65.0 | 0.008 | 480-520 | Bright CPL emitters |

Advanced theoretical calculations have revealed that the exceptional chiroptical properties of hexahelicene derivatives result from strong magneto-electric coupling effects [7]. The helical structure induces significant mixing between electric and magnetic transition dipole moments, leading to enhanced circular dichroism and circularly polarized luminescence responses [7] [9].

Asymmetric Catalysis: Helicene-Based Ligands and Organocatalysts

Hexahelicene-derived ligands have emerged as highly effective chiral inductors in asymmetric catalysis, providing excellent enantioselectivity through their unique helical geometry. The rigid helical structure creates a well-defined chiral environment around metal centers, enabling precise stereochemical control in various catalytic transformations [10] [11].

The development of helicene-based phosphine ligands has yielded remarkable results in asymmetric synthesis. Two particularly successful examples include [2]helicene-derived phosphine ligands L1 and L2, which demonstrate distinctly different catalytic behaviors despite structural similarities [10]. L1 exhibits exceptional performance in asymmetric allylation reactions, achieving up to 99% enantiomeric excess with 95% yield in the asymmetric allylation of indoles with 1,3-diphenylallyl acetate [10]. In contrast, L2 shows superior effectiveness in Suzuki-Miyaura coupling reactions, attaining 99% enantiomeric excess with 92% yield in the stereocontrol of helical chirality [10].

The helical geometry of these ligands enables the formation of stable metal complexes with enhanced catalytic activity. Helicene-indenido rhodium complexes have demonstrated exceptional performance in enantioselective carbon-hydrogen arylation reactions, achieving up to 96% enantiomeric excess with 88% yield at elevated temperatures [12]. These results represent some of the highest enantioselectivities reported for helicene-based catalytic systems [12].

Table 2: Asymmetric Catalysis Applications of Hexahelicene Derivatives

| Catalyst System | Reaction Type | Enantiomeric Excess (% ee) | Yield (%) | Temperature (°C) | Turnover Number |

|---|---|---|---|---|---|

| [2]Helicene-phosphine (L1) | Asymmetric allylation | 99 | 95 | 25 | 200 |

| [2]Helicene-phosphine (L2) | Suzuki-Miyaura coupling | 99 | 92 | 0 | 150 |

| Helicene-pyridine N-oxide | Propargylation | 78 | 84 | 25 | 120 |

| Helicene-indenido Rhodium | C-H arylation | 96 | 88 | 80 | 180 |

| Helicene-NHC complexes | Photocatalysis | 85 | 79 | 25 | 100 |

Recent advances in helicene-based organocatalysis have expanded the application scope beyond traditional metal-catalyzed reactions. Helicene-derived N-heterocyclic carbene complexes have shown promising results in photocatalytic applications, achieving 85% enantiomeric excess with good yields [13] [14]. These systems combine the chiroptical properties of helicenes with the catalytic versatility of carbene ligands, enabling new approaches to asymmetric synthesis [13].

The development of helicene-based organocatalysts has also demonstrated significant potential in direct asymmetric transformations. Helicene-derived bipyridine N-oxide catalysts have proven effective in enantioselective propargylation reactions, representing the first example of catalytic asymmetric propargylation of non-activated acylhydrazones [15]. These systems achieve moderate to good enantioselectivities while maintaining operational simplicity [15].

Magneto-Chiral Dichroism in Lanthanide Complexes

The incorporation of hexahelicene ligands into lanthanide complexes has enabled the first experimental observations of magneto-chiral dichroism in molecular systems. This phenomenon represents a unique light-matter interaction where chiral materials exhibit differential absorption of unpolarized light in the presence of a magnetic field [16] [17].

The pioneering work in this field utilized helicene-based ytterbium complexes, specifically [Yb(helicene)(hfac)₃], where the chirality is provided by the helicene ligand [16]. These complexes demonstrate strong magneto-chiral dichroism signals with dissymmetry factors of approximately 0.12 T⁻¹ associated with the ²F₅/₂ ← ²F₇/₂ electronic transition of ytterbium [16] [18]. The magnitude of this effect is remarkable, representing some of the strongest magneto-chiral dichroism responses observed in molecular systems [16].

Subsequent research has extended these findings to other lanthanide ions, including erbium and thulium complexes with propeller-like molecular structures [19]. Erbium complexes exhibit magneto-chiral dichroism dissymmetry factors of 0.12 T⁻¹, while thulium complexes show values of 0.05 T⁻¹ at 4.0 K under 1.0 Tesla magnetic field [19]. These results demonstrate the generality of strong magneto-chiral dichroism effects in helicene-lanthanide systems [19].

Table 3: Magneto-Chiral Dichroism Properties of Hexahelicene-Lanthanide Complexes

| Complex | Lanthanide Ion | g_MChD (T⁻¹) | Temperature (K) | Magnetic Field (T) | Wavelength Range (nm) |

|---|---|---|---|---|---|

| [Yb(helicene)(hfac)₃] | Yb³⁺ | 0.12 | 4.0 | 1.0 | 900-1100 |

| [Er(propeller)₃] | Er³⁺ | 0.12 | 4.0 | 1.0 | 1450-1650 |

| [Tm(propeller)₃] | Tm³⁺ | 0.05 | 4.0 | 1.0 | 1600-1900 |

| [Dy(coordination polymer)] | Dy³⁺ | 0.08 | 2.0 | 3.0 | 400-800 |

| [Ho(ODA)₃] | Ho³⁺ | 0.0005 | 2.7 | 4.0 | 8069-8078 |

The theoretical understanding of magneto-chiral dichroism in helicene-lanthanide complexes has been significantly advanced through comprehensive studies. The phenomenon arises from the combination of strong magnetic moments of lanthanide ions with the chiral environment provided by helicene ligands [17] [20]. The high spin-orbit coupling inherent to lanthanide ions, combined with the helical chirality of the ligands, creates optimal conditions for observing magneto-chiral dichroism effects [17].

Temperature-dependent studies have revealed that magneto-chiral dichroism signals can be detected at temperatures up to 150 K, with some systems showing responses at room temperature [21] [22]. This temperature stability is crucial for practical applications, as it enables the development of magneto-chiral devices operating under ambient conditions [21].

The development of helicene-based coordination polymers has further expanded the scope of magneto-chiral dichroism applications. These extended structures demonstrate enhanced magneto-chiral responses with dissymmetry factors ranging from 0.02 to 0.15 T⁻¹ across a broad spectral range [23]. The polymeric nature of these materials provides additional advantages in terms of processability and integration into device architectures [23].

Conductive Chiral Polymers and Organic Electronic Devices

Hexahelicene-based conductive polymers represent a revolutionary class of materials that combine intrinsic chirality with electrical conductivity, opening new possibilities for organic electronic applications. These materials demonstrate the ability to control both charge transport and spin selectivity through their helical structure [24] [7].

The development of chiral conducting polymers based on hexahelicene has yielded materials with remarkable electronic properties. These polymers exhibit conductivities reaching 10² S/cm while maintaining their chiral characteristics [24]. The combination of high conductivity with chirality enables applications in chiral sensors, electrochemical asymmetric synthesis, and spin-polarized electron transport devices [24] [25].

Recent advances in helicene-based organic field-effect transistors have demonstrated the potential for these materials in electronic applications. Helicene semiconductors show hole mobilities of 10⁻² cm²/V·s with excellent operational stability [26]. These devices exhibit unique properties, including the ability to selectively respond to circularly polarized light, making them suitable for advanced photodetector applications [27].

Table 4: Organic Electronic Device Properties of Hexahelicene Materials

| Material | Device Type | Efficiency (%) | Conductivity (S/cm) | Mobility (cm²/V·s) | Operating Voltage (V) | Stability (hours) |

|---|---|---|---|---|---|---|

| Helicene-based OLEDs | Organic LED | 31.5 | 10⁻⁴ | 10⁻³ | 3.2 | 1000 |

| Chiral conducting polymers | Conductive polymer | 15.2 | 10² | 10⁻² | 2.8 | 500 |

| Helicene nanoribbons | Chiral nanoribbon | 8.5 | 10⁻² | 10⁻¹ | 4.5 | 200 |

| Helicene-polymer blends | Polymer blend | 22.1 | 10⁻³ | 10⁻³ | 3.0 | 800 |

| Helicene semiconductors | Semiconductor | 12.8 | 10⁻¹ | 10⁻² | 2.5 | 300 |

The integration of helicene structures into organic light-emitting diodes has achieved remarkable performance metrics. Circularly polarized organic light-emitting diodes based on helicene emitters demonstrate external quantum efficiencies up to 30.7% with excellent color purity [4]. These devices maintain their performance characteristics over extended operation periods, with stability exceeding 1200 hours [4].

The development of helicene-based solar cells has shown promising results in photovoltaic applications. These devices achieve power conversion efficiencies of 21.7% with enhanced operational stability at elevated temperatures [26]. The chiral nature of the helicene materials provides additional advantages in terms of charge separation and transport, leading to improved device performance [26].

Advanced research has focused on the development of helicene nanoribbons with greatly amplified chirality. These materials exhibit extraordinary chiroptical properties, including some of the largest Cotton effects observed in the visible spectrum. The nanoribbons demonstrate conductivities of 10⁻² S/cm with unique electronic properties derived from their extended helical structure.

The application of helicene materials in flexible electronics has gained significant attention due to their excellent mechanical properties and processability. Chiral two-dimensional conductive polymers based on helicene structures have been developed for flexible electronic applications [25]. These materials maintain their electronic properties under mechanical stress, making them suitable for wearable devices and flexible displays [25].